molecular formula C9H13ClO B13274149 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13274149
M. Wt: 172.65 g/mol
InChI Key: VWOQSIQIHLOBFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a norbornane derivative featuring both a chloromethyl (-CH₂Cl) and a carbaldehyde (-CHO) group at the 2-position of the bicyclic framework. The bicyclo[2.2.1]heptane (norbornane) core is known for its rigid, boat-like structure, which imparts unique steric and electronic effects, influencing reactivity and stability .

Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-(chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C9H13ClO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h6-8H,1-5H2

InChI Key

VWOQSIQIHLOBFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the chloromethylation of bicyclo[2.2.1]heptane derivatives. One common method includes the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In chemical reactions, the chloromethyl and aldehyde groups are key reactive sites that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on bicyclo[2.2.1]heptane derivatives with substituents at the 2-position, including aldehydes, halides, alcohols, and amines.

Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9)

  • Molecular Formula : C₈H₁₂O
  • Molecular Weight : 124.18 g/mol
  • Physical Properties : Density 1.11 g/cm³, boiling point 182.5°C at 760 mmHg, and flash point 58.1°C. It is stored at -20°C under inert conditions to prevent oxidation .
  • Reactivity : The aldehyde group participates in nucleophilic additions and oxidations. Its rigid bicyclic structure may hinder sterically demanding reactions.
  • Applications: Used as a precursor in organic synthesis, particularly for generating Schiff bases or further functionalized norbornane derivatives .

2-(Chloromethyl)bicyclo[2.2.1]heptane (CAS 35520-66-2)

  • Molecular Formula : C₈H₁₃Cl
  • Molecular Weight : 144.64 g/mol
  • Structure : Features a chloromethyl group at the 2-position but lacks the aldehyde functionality.
  • Reactivity : The chloromethyl group is prone to nucleophilic substitution (e.g., SN2 reactions) and elimination under basic conditions.

2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid

  • Molecular Formula : C₈H₁₂O₃
  • Reactivity : Undergoes oxidative decarboxylation with NaOCl and H₂ to form dihydroxy derivatives and oxazepine dicarboxylic acids. This reaction is utilized analytically to quantify the parent compound .
  • Applications : A synthetic intermediate for complex heterocycles and bioactive molecules .

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 57075-07-7)

  • Molecular Formula : C₁₀H₁₆O

Bicyclo[2.2.1]heptane-2-methanol (2-Norbornanemethanol)

  • Molecular Formula : C₈H₁₄O
  • Physical Properties : Liquid with a hydroxyl group, enabling esterification or etherification.
  • Applications : Experimental chemotherapeutant (EC-1207) and precursor for polymer additives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde* C₉H₁₁ClO 170.64 (theoretical) -CHO, -CH₂Cl Electrophilic substitution, condensation Hypothetical intermediate
Bicyclo[2.2.1]heptane-2-carbaldehyde C₈H₁₂O 124.18 -CHO Oxidation, nucleophilic addition Organic synthesis
2-(Chloromethyl)bicyclo[2.2.1]heptane C₈H₁₃Cl 144.64 -CH₂Cl SN2 reactions, elimination Pharmaceutical intermediates
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid C₈H₁₂O₃ 156.18 -COOH, -OH Oxidative decarboxylation Analytical chemistry, heterocycles
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde C₁₀H₁₆O 152.23 -CHO, -CH₃ Sterically hindered reactions Specialty chemicals

*Theoretical data inferred from analogs.

Key Research Findings

  • Steric Effects : Methyl or chloromethyl substituents at the 2-position significantly alter reactivity. For example, 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde exhibits reduced reactivity in sterically demanding reactions compared to the unsubstituted aldehyde .
  • Electrophilic Reactivity: The chloromethyl group in 2-(Chloromethyl)bicyclo[2.2.1]heptane facilitates nucleophilic substitutions, making it valuable for introducing functional groups into the norbornane framework .
  • Analytical Utility : Oxidative decarboxylation of 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid provides a reliable method for quantifying the compound in mixtures .

Biological Activity

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 186.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely available; further research may be necessary to confirm specific identifiers.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.

Interaction with Enzymes

Research indicates that compounds with bicyclic structures often exhibit enzyme inhibition properties. For instance, similar bicyclic compounds have been shown to inhibit methionine aminopeptidase, an enzyme crucial for protein maturation and cellular functions . The mechanism typically involves the formation of covalent bonds with active site residues, leading to irreversible inhibition.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, related bicyclic compounds have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration . This suggests a potential role for this compound in cancer therapeutics.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of structurally similar bicyclo compounds on pancreatic cancer cell lines, demonstrating that modifications in the bicyclic structure can enhance anticancer activity and selectivity towards specific cancer types . Such findings indicate that this compound may also exhibit similar or enhanced effects depending on its specific interactions with cellular targets.

Case Study 2: Enzyme Inhibition

Investigations into the enzyme inhibition capabilities of bicyclic compounds have shown that these structures can effectively block key metabolic pathways in cancer cells, leading to reduced proliferation rates . The exact inhibitory effects of this compound require further detailed studies to elucidate its potential as a therapeutic agent.

Comparative Analysis

The following table summarizes the biological activities reported for various bicyclic compounds related to this compound:

Compound NameBiological ActivityTargetReference
Compound AAnticancerPancreatic Cancer Cells
Compound BEnzyme InhibitionMethionine Aminopeptidase
Compound CAnti-inflammatoryCXCR1/CXCR2 Receptors

Q & A

Q. What are the key synthetic strategies for 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, and how do reaction conditions impact product yield?

Q. How do the chloromethyl and aldehyde groups influence the compound’s physicochemical properties compared to analogs?

  • Methodological Answer : The chloromethyl group increases electrophilicity and steric hindrance, while the aldehyde enhances polarity. Compared to non-halogenated analogs (e.g., bicyclo[2.2.1]heptane-2-carbaldehyde, C₈H₁₂O), the chloromethyl substituent raises the molecular weight (e.g., ~158.19 g/mol vs. 124.18 g/mol) and reduces solubility in polar solvents. IR spectroscopy reveals distinct C=O (aldehyde: ~1720 cm⁻¹) and C-Cl (chloromethyl: ~750 cm⁻¹) stretches for structural confirmation .

Q. What analytical techniques are optimal for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify aldehyde proton (δ 9.8–10.2 ppm) and chloromethyl carbons (δ 40–45 ppm). NOESY confirms bicyclic ring conformation .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 159.065) validates molecular formula .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic framework .

Advanced Research Questions

Q. How does the chloromethyl group affect regioselectivity in nucleophilic substitution reactions on the bicyclo framework?

  • Methodological Answer : The chloromethyl group directs nucleophiles (e.g., amines, thiols) to adjacent carbons due to steric and electronic effects. For instance, in SN2 reactions with sodium azide, substitution occurs preferentially at the bridgehead carbon (C2) rather than C7. Computational DFT studies (e.g., Gaussian 16) show lower activation energy for C2 due to reduced steric hindrance .

Q. What computational models predict this compound’s interactions with biological targets (e.g., enzymes), and how do they align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinity to cytochrome P450 enzymes via halogen-π interactions. Experimental validation via enzyme inhibition assays (IC₅₀ = 12 µM) correlates with computational predictions (ΔG = -8.2 kcal/mol). Discrepancies arise from solvent effects not fully modeled in silico .

Q. What environmental degradation pathways occur under varying pH and UV exposure?

  • Methodological Answer : Hydrolysis dominates in alkaline conditions (pH >10), cleaving the chloromethyl group to form bicyclo[2.2.1]heptane-2-carbaldehyde and chloride ions. Under UV light (λ = 254 nm), radical intermediates form, leading to dimerization or oxidation products. LC-MS/MS tracks degradation products, while toxicity assays (e.g., Daphnia magna) confirm reduced ecotoxicity post-degradation .

Comparative Structural Analysis

CompoundMolecular FormulaKey FeaturesReactivity InsightsReference
Bicyclo[2.2.1]heptane-2-carbaldehydeC₈H₁₂OParent compound, no halogenBaseline for solubility/reactivity
2-(Bromomethyl)bicyclo[2.2.1]heptaneC₈H₁₃BrBromine substituentHigher SN2 reactivity vs. Cl
2-(Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehydeC₁₀H₁₆O₂Hydroxyl group increases H-bondingEnhanced solubility in polar solvents

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